molecular formula C13H16N2O2 B2753049 N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide CAS No. 1251543-12-0

N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide

Cat. No.: B2753049
CAS No.: 1251543-12-0
M. Wt: 232.283
InChI Key: AVFZERWMGOBMMY-UHFFFAOYSA-N
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Description

N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide is an organic compound with the molecular formula C13H16N2O2. This compound is characterized by the presence of an amide group attached to a phenyl ring, which is further substituted with an amino-oxoethyl group and a pent-4-enamide chain. It is a solid powder that is soluble in organic solvents like ethanol and ether but has poor solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide can be achieved through a multi-step process. One common method involves the coupling of 4-(2-amino-2-oxoethyl)aniline with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino-oxoethyl group and a pent-4-enamide chain makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)phenyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-3-4-13(17)15-11-7-5-10(6-8-11)9-12(14)16/h2,5-8H,1,3-4,9H2,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFZERWMGOBMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1=CC=C(C=C1)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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